5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine is a heterocyclic organic compound that features a bromine atom at the 5th position of a pyrimidine ring, which is further substituted with a methoxy group linked to a 1-methylpiperidin-3-yl moiety
Scientific Research Applications
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Nucleophilic Substitution: The bromine atom at the 5th position of the pyrimidine ring undergoes nucleophilic substitution with a methoxy group. This step often requires the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Piperidine Introduction: The resulting intermediate is then reacted with 1-methylpiperidine under basic conditions to introduce the piperidinyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution Reactions: The methoxy and piperidinyl groups can be modified under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3-methylpiperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the piperidinyl and methoxy groups.
Uniqueness
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-3-9(7-15)8-16-11-13-5-10(12)6-14-11/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXZVAAUTAYMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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